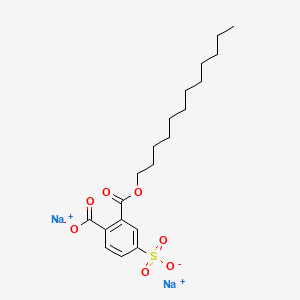
Disodium 2-dodecyl 4-sulphonatophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 2-dodecyl 4-sulphonatophthalate is a chemical compound with the molecular formula C20H28Na2O7S. It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound is characterized by its ability to reduce surface tension, which is essential in processes such as emulsification and dispersion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 2-dodecyl 4-sulphonatophthalate typically involves the sulfonation of phthalic anhydride followed by esterification with dodecyl alcohol. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained. The final step involves neutralization with sodium hydroxide to form the disodium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Disodium 2-dodecyl 4-sulphonatophthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic acids, while reduction can produce sulfides .
Scientific Research Applications
Disodium 2-dodecyl 4-sulphonatophthalate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential in drug delivery systems, particularly in enhancing the solubility of hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants
Mechanism of Action
The primary mechanism by which disodium 2-dodecyl 4-sulphonatophthalate exerts its effects is through its surfactant properties. The compound reduces surface tension, allowing it to disrupt lipid membranes and enhance the solubility of hydrophobic substances. This action is facilitated by the interaction of the sulfonate group with water molecules, which helps to stabilize emulsions and dispersions .
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate: Another widely used surfactant with similar properties but different molecular structure.
Disodium 4-dodecyl 2-sulphonatosuccinate: Shares similar surfactant properties but has a different chemical backbone
Uniqueness
Disodium 2-dodecyl 4-sulphonatophthalate is unique due to its specific combination of a long alkyl chain and a sulfonate group attached to a phthalate backbone. This structure provides it with distinct solubility and surfactant properties that are advantageous in various applications .
Properties
CAS No. |
68003-45-2 |
|---|---|
Molecular Formula |
C20H28Na2O7S |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
disodium;2-dodecoxycarbonyl-4-sulfonatobenzoate |
InChI |
InChI=1S/C20H30O7S.2Na/c1-2-3-4-5-6-7-8-9-10-11-14-27-20(23)18-15-16(28(24,25)26)12-13-17(18)19(21)22;;/h12-13,15H,2-11,14H2,1H3,(H,21,22)(H,24,25,26);;/q;2*+1/p-2 |
InChI Key |
FKUITBKKFLKVMS-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1=C(C=CC(=C1)S(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















